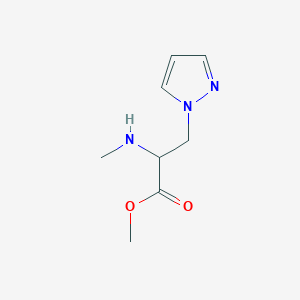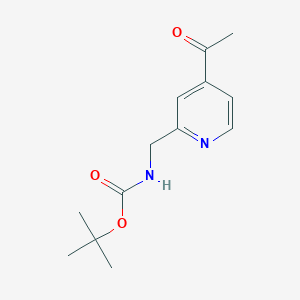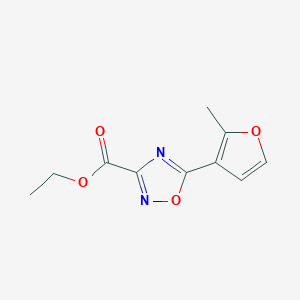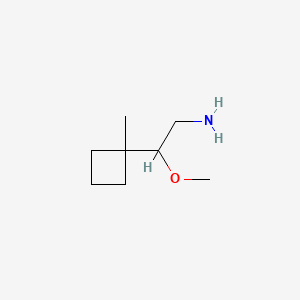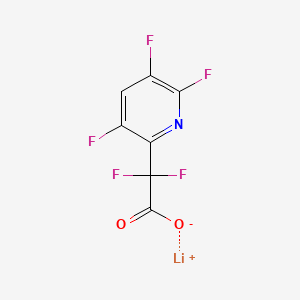
Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C6HF9O6 It is characterized by the presence of lithium ion (Li+), multiple fluorine atoms, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium-containing reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, and the reaction is often conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
- Lithium(1+) 2,2-difluoro-2-(4-methylphenyl)acetate
- Lithium(1+) 2,2-difluoro-2-(2-thienyl)acetate
Uniqueness
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is unique due to the presence of multiple fluorine atoms and a pyridine ring, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring high stability and specific interactions with other molecules.
Properties
Molecular Formula |
C7HF5LiNO2 |
|---|---|
Molecular Weight |
233.0 g/mol |
IUPAC Name |
lithium;2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H2F5NO2.Li/c8-2-1-3(9)5(10)13-4(2)7(11,12)6(14)15;/h1H,(H,14,15);/q;+1/p-1 |
InChI Key |
GCWGPQXTUBRYAW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


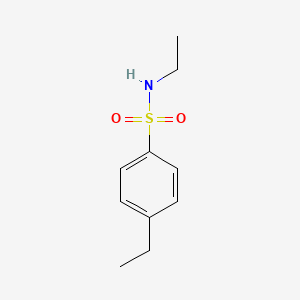
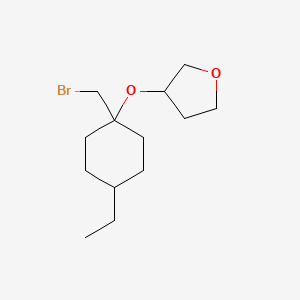
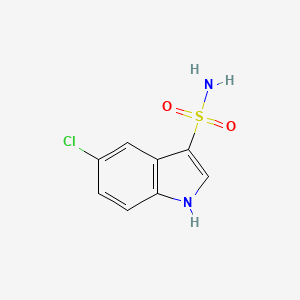
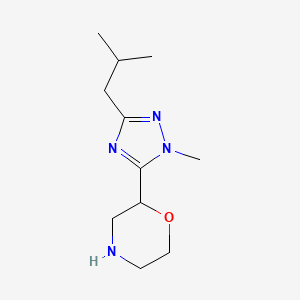
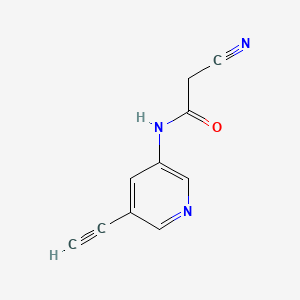
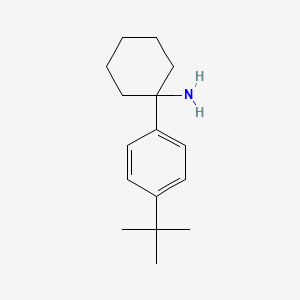
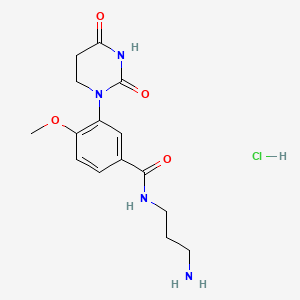
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

